Bismuth-213 is a radioactive isotope of bismuth, notable for its potential applications in targeted alpha therapy for cancer treatment. It is a daughter nuclide of actinium-225, which decays to bismuth-213 through a series of radioactive transformations. Bismuth-213 emits alpha particles, making it a candidate for therapeutic applications where localized radiation can effectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue.
Bismuth-213 is primarily obtained from actinium-225 generators. The most common method involves the decay of actinium-225, which has a half-life of approximately 10 days. This decay process leads to the production of bismuth-213, which can be extracted and purified for use in clinical settings. The production of actinium-225 itself can come from various sources, including the decay of thorium-229, which is a long-lived isotope, thus allowing for the generation of bismuth-213 in a controlled manner .
Bismuth-213 is classified as a radionuclide due to its radioactive properties. It falls under the category of alpha-emitting isotopes, which are characterized by their ability to emit alpha particles during decay. This classification makes bismuth-213 particularly valuable in medical applications, especially in targeted radionuclide therapy .
The synthesis of bismuth-213 typically involves the use of actinium-225 as a parent radionuclide. The most established method for producing bismuth-213 is through the utilization of 225Ac/213Bi generators. These generators allow for the elution of bismuth-213 from a solid-phase extraction medium that retains actinium-225 .
The elution process generally employs an acidic solution, often hydrochloric acid, to extract bismuth-213 from the generator. The eluted bismuth is typically in the form of various anionic complexes such as and , which can be further processed for radiolabeling purposes . The efficiency and purity of this process are critical for ensuring that the therapeutic application is effective and safe.
Bismuth-213 has a molecular structure similar to other bismuth isotopes, characterized by its atomic number 83 and mass number 213. Its electron configuration contributes to its chemical behavior and interaction with other elements.
The half-life of bismuth-213 is approximately 46 minutes, which necessitates rapid processing following its production to maximize its therapeutic potential. The decay chain includes several intermediate isotopes before stabilizing into lead-209 .
Bismuth-213 participates in various chemical reactions typical of trivalent bismuth ions. It readily forms complexes with chelating agents, which are essential for its application in targeted therapy.
The interaction between bismuth-213 and chelating agents such as DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) and CHX-A"-DTPA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) has been extensively studied to enhance stability and efficacy during radiolabeling processes . The choice of chelator significantly impacts the biodistribution and retention time of bismuth-213 in biological systems.
The mechanism by which bismuth-213 exerts its therapeutic effects primarily involves the emission of alpha particles upon decay. These high-energy particles have a short range but deliver significant energy to nearby cells, leading to effective tumor cell destruction.
Studies indicate that the localized radiation from bismuth-213 can induce double-strand breaks in DNA within cancer cells, triggering apoptosis or cell death while sparing surrounding healthy tissue due to the limited penetration depth of alpha particles .
Bismuth-213 is a soft metal with properties similar to other heavy metals. Its physical state at room temperature is solid, and it exhibits typical metallic characteristics such as luster and malleability.
As a trivalent ion (), bismuth can form various salts and complexes. It shows good solubility in acids but limited solubility in bases. The stability of its complexes varies based on pH and the nature of the ligands used during complexation .
Relevant data include:
Bismuth-213 has garnered attention primarily for its applications in targeted alpha therapy for cancer treatment. Its ability to deliver localized radiation makes it suitable for treating specific types of tumors, particularly those resistant to conventional therapies.
Scientific Uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2